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Compound of Interest

Compound Name: llimaquinone

Cat. No.: B159049

llimaquinone, a sesquiterpenoid quinone of marine origin, has garnered significant attention
from the scientific community for its potent and diverse biological activities. This technical guide
provides an in-depth exploration of the origins of llimaquinone, from its initial discovery in the
marine ecosystem to its chemical synthesis and the elucidation of its mechanisms of action,
tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source

llimaquinone was first isolated in 1979 from the marine sponge Hippospongia metachromia.[1]
[2] Since its initial discovery, this vibrant red metabolite has been identified in several other
species of marine sponges, including Dactylospongia elegans, Smenospongia aurea, S.
cerebriformis, and Verongula rigida.[1][3][4][5] Marine sponges are sessile invertebrates known
for producing a vast array of secondary metabolites, many of which are believed to be
biosynthesized by symbiotic microorganisms.[6][7]

The initial structural assignment of llimaquinone was later revised in 1987 by Capon and
colleagues, who corrected the stereochemistry through detailed spectroscopic analysis.[1][8]
This highlights the complexity of elucidating the precise three-dimensional structure of novel
natural products.

Chemical Structure and Properties

llimaquinone (IQ) is classified as a merosesquiterpene, indicating that its structure is derived
from mixed biosynthetic pathways.[1] Its chemical architecture features a sesquiterpene core,
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specifically a 4,9-friedodrimane skeleton with four stereocenters, linked to a 2-hydroxy-5-
methoxy-1,4-benzoquinone ring.[1][9] This quinone moiety is the primary chromophore,
responsible for the compound's characteristic red color, and is central to its chemical reactivity
and biological activity.[1]

Property Value Reference
Chemical Formula C22H3004 [1]
Molar Mass 358.478 g-mol—1 [1]
Class Sesquiterpenoid Quinone [1]
CAS Number 71678-03-0 [1]

Chemical Synthesis

The compelling biological profile of llimaquinone has motivated numerous research groups to
pursue its total synthesis. The first complete synthesis was reported in 1995.[2][8] Synthetic
strategies are crucial not only for confirming the structure of the natural product but also for
providing a renewable source for further biological investigation and the creation of novel
analogs.

Key synthetic approaches have included:

» Attachment of the Quinone Moiety to a Drimane Skeleton: One common strategy involves
the alkylation of an enone derivative of the drimane skeleton with a suitably substituted
benzyl bromide, which serves as the precursor to the quinone ring.[9][10] Subsequent
oxidation, often using ceric ammonium nitrate (CAN), generates the final quinone structure.
[91[10]

« Radical Decarboxylation and Quinone Addition: An alternative methodology employs a novel
radical decarboxylation of a thiohydroxamic acid derivative, which then adds to a
benzoquinone.[11][12] This method provides a direct route to assemble the core structure,
with final functionalization steps leveraging the electronic effects of a residual thiopyridyl
group to achieve the desired regiochemistry.[11][12]
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Mechanism of Biological Activity

The biological effects of llimaquinone are largely attributed to the reactivity of its
benzoquinone ring, which primarily operates through two distinct mechanisms.[1]

e Redox Cycling: The quinone moiety can undergo a one-electron reduction, mediated by
cellular reductants like NAD(P)H, to form a semiquinone radical.[1] This radical can then
react with molecular oxygen to regenerate the parent quinone while producing reactive
oxygen species (ROS), such as superoxide anions.[1] The resulting oxidative stress can
disrupt cellular signaling and induce apoptosis.[1]

» Nucleophilic (Michael) Addition: The electrophilic positions on the quinone ring are
susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in
proteins or glutathione.[1] This covalent modification can lead to the inactivation of key
enzymes and interfere with critical protein functions and interactions.[1]

These fundamental mechanisms translate into a wide array of observed cellular effects,
including the disruption of the Golgi apparatus, induction of apoptosis through mitochondrial
pathways, and modulation of key signaling cascades.[2][3][13][14]
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Fig. 1: Dual mechanisms of llimaquinone's biological activity. (Max-Width: 760px)

Key Signaling Pathways Modulated by llimaquinone

llimaquinone has been shown to exert its anticancer effects by intervening in several critical

cellular signaling pathways.

o Mitochondrial-Mediated Apoptosis: Studies in human colorectal carcinoma cells (HCT-116)
demonstrate that llimaquinone induces apoptosis by decreasing the mitochondrial
membrane potential.[13] This leads to the activation of initiator caspase-9 and executioner
caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[13]

 GADD153 (CHOP) Upregulation: In prostate cancer cells, llimaquinone’s antiproliferative
effect is linked to the upregulation and nuclear translocation of the Growth Arrest and DNA
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Damage-inducible gene 153 (GADD153), also known as CHOP.[2][14] This transcription
factor is a key component of the endoplasmic reticulum stress response that can lead to cell
cycle arrest and apoptosis.

Wnt/-catenin Pathway Inhibition: In multiple myeloma cells, llimaquinone has been shown
to inhibit B-catenin response transcription by down-regulating the levels of intracellular 3-
catenin.[3] This degradation of -catenin suppresses the expression of target genes like
cyclin D1 and c-myc, thereby inhibiting cell proliferation.[3]

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition: llimaquinone can inhibit PDK1, an
enzyme that is highly expressed in many cancers and plays a crucial role in the Warburg
effect (aerobic glycolysis).[5][15] By inhibiting PDK1, llimaquinone reduces the
phosphorylation of its substrate PDHAL, which is proposed to shift cancer cell metabolism
from glycolysis towards oxidative phosphorylation, leading to increased ROS and apoptosis.

[5]
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Fig. 2: llimaquinone-induced mitochondrial apoptosis pathway. (Max-Width: 760px)

Quantitative Biological Data
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The cytotoxicity of llimaquinone has been evaluated against a range of human cancer cell

lines. The data consistently demonstrates potent antiproliferative activity.

Cell Line Cancer Type Activity Metric  Value (pM) Reference
PC-3 Prostate Cancer Glso 2.6 [2]
LNCaP Prostate Cancer Glso 4.6 [2]
DU-145 Prostate Cancer Glso 5.8 [2]
Non-small Cell
A549 Glso ~5 [14]
Lung Cancer
Hepatocellular
Hep3B _ Glso ~5 [14]
Carcinoma
Colorectal ~10-20 (Time
HCT-116 ) ICso0 [13]
Carcinoma dependent)
Multiple
RPMI-8226 ICso0 ~5-10 [3]
Myeloma

Glso: Concentration for 50% growth inhibition; ICso: Concentration for 50% inhibition.

Experimental Protocols

Isolation of llimaquinone from Marine Sponge

This protocol is a generalized procedure based on descriptions of marine natural product

isolation.[3]

o Extraction: Freeze-dried and ground sponge material (e.g., Smenospongia aurea) is

exhaustively extracted with an organic solvent such as ethanol or methanol at room

temperature.

o Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure.

The residue is then suspended in water and sequentially partitioned with solvents of

increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds

based on their polarity.
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o Chromatographic Separation: The fraction containing llimaquinone (typically the less polar
ethyl acetate or hexane fractions) is subjected to further purification. This involves multiple
steps of chromatography.

o Silica Gel VLC/Column Chromatography: The active fraction is first separated using
vacuum liquid chromatography (VLC) or a gravity column over silica gel, eluting with a
gradient of solvents (e.g., hexane/acetone).[3] Fractions are collected and monitored by
Thin Layer Chromatography (TLC).

o HPLC Purification: Fractions enriched with llimaquinone are pooled and purified to
homogeneity using High-Performance Liquid Chromatography (HPLC), often on a C18
reversed-phase column with an isocratic mobile phase like methanol/water.[3]

 Structure Elucidation: The pure compound's structure is confirmed using spectroscopic
methods, including *H-NMR, 13C-NMR, Mass Spectrometry (MS), and comparison to
literature data.
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Fig. 3: General workflow for the isolation of llimaquinone. (Max-Width: 760px)

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of llimaquinone on cancer cells.[13]
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e Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a
specific density (e.g., 1 x 10 cells/well) and allowed to adhere overnight in a humidified
incubator (37°C, 5% COz2).

o Compound Treatment: The following day, the culture medium is replaced with fresh medium
containing various concentrations of llimaquinone (and a vehicle control, e.g., DMSO). The
cells are then incubated for a specified time period (e.g., 24, 48, or 72 hours).

o MTT Addition: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells
with active mitochondrial reductases will convert the yellow MTT to a purple formazan
precipitate.

» Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol)
is added to each well to dissolve the formazan crystals.

o Absorbance Reading: The absorbance of each well is measured using a microplate reader at
a wavelength of ~570 nm.

» Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated
control cells. The ICso value (the concentration of llimaquinone that inhibits cell growth by
50%) is calculated from the dose-response curve.[13]

Mitochondrial Membrane Potential (AWm) Assay

This protocol assesses llimaquinone's effect on mitochondrial integrity, a key event in
apoptosis.[13]

e Cell Culture and Treatment: HCT-116 cells are grown on coverslips or in multi-well plates
and treated with llimaquinone at its ICso concentration for a predetermined time (e.g., 24
hours).

e Staining: The cells are washed with phosphate-buffered saline (PBS) and then incubated
with a cationic, lipophilic fluorescent dye such as JC-1 or Rhodamine 123 in the dark.

o In healthy cells with high AWm, JC-1 forms aggregates that fluoresce red.
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o In apoptotic cells with low AWm, JC-1 remains in its monomeric form and fluoresces
green.

e Imaging/Quantification: The cells are washed again to remove excess dye. The change in
fluorescence is observed using a fluorescence microscope or quantified using a flow
cytometer.

e Analysis: A shift from red to green fluorescence (in the case of JC-1) in the treated cells
compared to the control cells indicates a loss of mitochondrial membrane potential, signifying
mitochondrial-mediated apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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